molecular formula C8H9BrN2O2 B15307263 Methyl 2-[(3-bromopyridin-2-yl)amino]acetate

Methyl 2-[(3-bromopyridin-2-yl)amino]acetate

Cat. No.: B15307263
M. Wt: 245.07 g/mol
InChI Key: OWPSXVZOJZTZHZ-UHFFFAOYSA-N
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Description

Methyl 2-[(3-bromopyridin-2-yl)amino]acetate is an organic compound with the molecular formula C8H8BrN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(3-bromopyridin-2-yl)amino]acetate can be synthesized through several methods. One common approach involves the reaction of 3-bromopyridine-2-amine with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-bromopyridin-2-yl)amino]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(3-bromopyridin-2-yl)amino]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[(3-bromopyridin-2-yl)amino]acetate involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(3-bromopyridin-2-yl)amino]acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its bromine atom allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

methyl 2-[(3-bromopyridin-2-yl)amino]acetate

InChI

InChI=1S/C8H9BrN2O2/c1-13-7(12)5-11-8-6(9)3-2-4-10-8/h2-4H,5H2,1H3,(H,10,11)

InChI Key

OWPSXVZOJZTZHZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=C(C=CC=N1)Br

Origin of Product

United States

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